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molecular formula C5H6N2O3 B1234923 Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No. 56503-39-0

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No. B1234923
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N
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Patent
US07678815B2

Procedure details

A solution of sodium nitrite (57.30 g, 830.60 mmol) in water (710.00 ml) was treated with ethyl cyanoacetate (100.00 g, 884.00 mmol). 85% Orthophosphoric acid (36.60 ml, 540.00 mmol) was added dropwise over 45 min, while keeping the temperature of the reaction mixture below 35° C. with the aid of an ice bath. At the end of the addition, the mixture was warmed to 40° C. and stirred for 1 hour. The reaction was quenched at 45° C. with fuming HCl (73.90 ml, 880.00 mmol), and the mixture was then left to cool to room temperature and at 0° C. overnight to complete precipitation. The solid was filtered, the filtrate washed with water and dried under high vacuum overnight to yield 70 g of cyano-hydroxyimino-acetic acid ethyl ester as white crystals. A second batch was obtained by extracting the mother liquor with ether (44.00 g, total yield 91%).
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
73.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])#[N:6].P(=O)(O)(O)O.Cl>O>[CH2:11]([O:10][C:8](=[O:9])[C:7]([C:5]#[N:6])=[N:1][OH:3])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
57.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
710 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
36.6 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
73.9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 35° C.
ADDITION
Type
ADDITION
Details
At the end of the addition
WAIT
Type
WAIT
Details
the mixture was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature and at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
the filtrate washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(=NO)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07678815B2

Procedure details

A solution of sodium nitrite (57.30 g, 830.60 mmol) in water (710.00 ml) was treated with ethyl cyanoacetate (100.00 g, 884.00 mmol). 85% Orthophosphoric acid (36.60 ml, 540.00 mmol) was added dropwise over 45 min, while keeping the temperature of the reaction mixture below 35° C. with the aid of an ice bath. At the end of the addition, the mixture was warmed to 40° C. and stirred for 1 hour. The reaction was quenched at 45° C. with fuming HCl (73.90 ml, 880.00 mmol), and the mixture was then left to cool to room temperature and at 0° C. overnight to complete precipitation. The solid was filtered, the filtrate washed with water and dried under high vacuum overnight to yield 70 g of cyano-hydroxyimino-acetic acid ethyl ester as white crystals. A second batch was obtained by extracting the mother liquor with ether (44.00 g, total yield 91%).
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
73.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])#[N:6].P(=O)(O)(O)O.Cl>O>[CH2:11]([O:10][C:8](=[O:9])[C:7]([C:5]#[N:6])=[N:1][OH:3])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
57.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
710 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
36.6 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
73.9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 35° C.
ADDITION
Type
ADDITION
Details
At the end of the addition
WAIT
Type
WAIT
Details
the mixture was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature and at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
the filtrate washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(=NO)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07678815B2

Procedure details

A solution of sodium nitrite (57.30 g, 830.60 mmol) in water (710.00 ml) was treated with ethyl cyanoacetate (100.00 g, 884.00 mmol). 85% Orthophosphoric acid (36.60 ml, 540.00 mmol) was added dropwise over 45 min, while keeping the temperature of the reaction mixture below 35° C. with the aid of an ice bath. At the end of the addition, the mixture was warmed to 40° C. and stirred for 1 hour. The reaction was quenched at 45° C. with fuming HCl (73.90 ml, 880.00 mmol), and the mixture was then left to cool to room temperature and at 0° C. overnight to complete precipitation. The solid was filtered, the filtrate washed with water and dried under high vacuum overnight to yield 70 g of cyano-hydroxyimino-acetic acid ethyl ester as white crystals. A second batch was obtained by extracting the mother liquor with ether (44.00 g, total yield 91%).
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
73.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])#[N:6].P(=O)(O)(O)O.Cl>O>[CH2:11]([O:10][C:8](=[O:9])[C:7]([C:5]#[N:6])=[N:1][OH:3])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
57.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
710 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
36.6 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
73.9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 35° C.
ADDITION
Type
ADDITION
Details
At the end of the addition
WAIT
Type
WAIT
Details
the mixture was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature and at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
the filtrate washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(=NO)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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